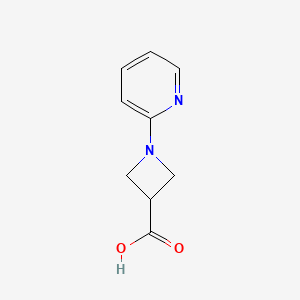

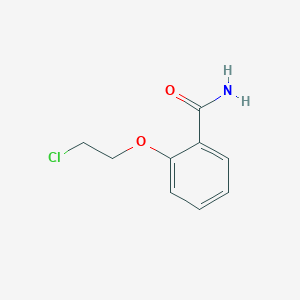

![molecular formula C17H22N2O2 B2659285 N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylphenyl)oxamide CAS No. 404591-52-2](/img/structure/B2659285.png)

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylphenyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylphenyl)oxamide, also known as CHEE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHEE is a synthetic compound that belongs to the oxamide family and has been found to possess unique properties that make it a promising candidate for use in scientific research.

Aplicaciones Científicas De Investigación

Hydrogen Bonding in Anticonvulsant Enaminones

A study conducted by Kubicki, Bassyouni, and Codding (2000) investigated the crystal structures of three anticonvulsant enaminones, highlighting the significance of hydrogen bonding and molecular conformation. These findings underscore the potential of cyclohexenyl derivatives in developing anticonvulsant medications, showcasing the importance of structural analysis in drug design (Kubicki, Bassyouni, & Codding, 2000).

Potassium Channel Openers

Brown et al. (1993) described the synthesis and biological activities of compounds derived from 2-oxo-1-pyridin-3-yl-cyclohexanecarbothioic acid methylamide, demonstrating potent potassium channel opening activity. These findings highlight the therapeutic potential of cyclohexenyl derivatives in treating cardiovascular diseases by modulating potassium channels (Brown et al., 1993).

Baylis-Hillman Reaction Acceleration

Aggarwal, Dean, Mereu, and Williams (2002) reported a significant acceleration of the Baylis-Hillman reaction in polar solvents with cyclohexenone, indicating the role of hydrogen bonding. This research provides valuable insights into the chemical properties of cyclohexenyl compounds and their applications in organic synthesis (Aggarwal, Dean, Mereu, & Williams, 2002).

Antinociceptive Activities of Enaminone Compounds

Masocha, Kombian, and Edafiogho (2016) evaluated the antinociceptive activity of various anilino enaminones, including cyclohexenyl derivatives, in mouse models. Their findings suggest these compounds could potentially serve as new therapeutic agents for pain management, emphasizing the cyclohexenyl ring's contribution to biological activity (Masocha, Kombian, & Edafiogho, 2016).

Novel Synthesis of Spiro-1,3-Oxazines

Saikia, Baruah, Pahari, Borah, Goswami, and Konwar (2014) developed a mild and efficient methodology for synthesizing spiro-1,3-oxazine derivatives from N-2-(1′-cyclohexenyl)ethyl-acetamides/benzamides. This research highlights the versatility of cyclohexenyl derivatives in synthesizing novel heterocyclic compounds, potentially useful in various pharmaceutical applications (Saikia et al., 2014).

Propiedades

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-13-6-5-9-15(12-13)19-17(21)16(20)18-11-10-14-7-3-2-4-8-14/h5-7,9,12H,2-4,8,10-11H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLLBUSSCFGBQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(m-tolyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide](/img/structure/B2659202.png)

![3-isopentyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2659208.png)

![3-Bromo-7h-pyrrolo[2,3-c]pyridazine](/img/structure/B2659212.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2659216.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2659217.png)

![2-chloro-N-{1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2659219.png)

![Ethyl 2-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2659224.png)

![6-Piperazin-1-ylimidazo[1,2-a]pyridine;trihydrochloride](/img/structure/B2659225.png)